molecular formula C5H5IN2O2 B073931 5-Iodo-6-methyluracil CAS No. 1461-67-2

5-Iodo-6-methyluracil

Cat. No. B073931
CAS RN: 1461-67-2
M. Wt: 252.01 g/mol
InChI Key: SYWCZCQBZPXNIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Iodo-6-methyluracil can be achieved through oxidative halogenation, utilizing elemental halogens and potassium halides as halogenating agents, with NaNO3 and H2O2 serving as oxidizing agents. This process yields 5-Iodo-6-methyluracil as the single reaction product under certain conditions, demonstrating the efficiency and specificity of this synthetic route (Kasradze et al., 2013).

Molecular Structure Analysis

Although specific details on 5-Iodo-6-methyluracil are scarce, insights can be drawn from closely related compounds. The crystal structure of related uracils, such as 5-ethyl-6-methyluracil, reveals a non-planar pyrimidine ring buckled about the C(2)-C(5) line, which could be indicative of the strain relief between substituent groups in 5-Iodo-6-methyluracil as well (Reeke & Marsh, 1966).

Chemical Reactions and Properties

5-Iodo-6-methyluracil undergoes unique chemical reactions owing to its halogenated and methylated uracil structure. The oxidative halogenation technique mentioned in the synthesis process not only allows for its production but also hints at its reactivity towards further substitution or modification reactions, offering a versatile platform for chemical derivatization (Kasradze et al., 2013).

Physical Properties Analysis

While direct data on the physical properties of 5-Iodo-6-methyluracil were not found, analogous compounds provide a reference frame. The crystalline phase and self-assembly properties of similar uracil derivatives suggest that 5-Iodo-6-methyluracil might exhibit unique solid-state characteristics, potentially influencing its solubility, stability, and intermolecular interactions (Ivanov et al., 2005).

Scientific Research Applications

  • Synthesis and Halogenation Reactions :

    • Oxidative Halogenation : A method for preparing halo derivatives of 6-methyluracil, including 5-iodo-6-methyluracil, was developed using oxidative halogenation with elemental halogens and potassium halides as halogenating agents. This process led to 5-iodo-6-methyluracil as a single reaction product in the case of iodination (Kasradze et al., 2013).
    • Sonogashira Coupling : 5-Iodo-6-methyluracil was used in Sonogashira coupling with alkynes to produce 5-(alkyn-1-yl) derivatives, which then underwent further modifications to form 5,6-bis(alkyn-1-yl)pyrimidines and related nucleosides (Kumarasinghe et al., 2000).
  • Bioactive Properties and Applications :

    • Antithyroid Activity : 5-Halogeno-2-thiouracil derivatives, including 6-methyl-5-iodo-2-thiouracil, exhibited antithyroid activity, which was measured by their ability to increase thyroid weight and decrease thyroid iodine in rats. This research aimed to create an antithyroid drug that might eliminate the need for simultaneous use of iodine and thiouracil in hyperthyroidism treatments (Barrett et al., 1951).
  • Chemical Properties and Reactions :

    • Electrophilic ipso-Substitution : The reactions of 5-iodo-1,3,6-trimethyluracil under various conditions were studied, showing different substitution and transformation pathways based on the reacting agents and conditions. The study provided insights into the chemical behavior of 5-iodo-uracil derivatives (Chernikova et al., 2013).
  • Structural and Sorption Properties :

    • Sorption Properties : The study of 5-hydroxy-6-methyluracil, a related compound, revealed its potential to form dimeric molecules with hydrophilic and hydrophobic cavities, indicating its possible applications in various sorption and recognition processes (Ivanov et al., 2005).
  • Biological Activity Studies :

    • Preventive Effect in Toxicity : A study on the preventive administration of a composition containing 5-hydroxy-6-methyluracil demonstrated a protective effect on the structure of parenchymal organs in acute carbon tetrachloride intoxication, suggesting its potential therapeutic applications (Repina et al., 2020).

properties

IUPAC Name

5-iodo-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWCZCQBZPXNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313064
Record name 5-Iodo-6-methyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-6-methyluracil

CAS RN

1461-67-2
Record name 1461-67-2
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Record name 5-Iodo-6-methyluracil
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Record name 5-Iodo-6-methyluracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
IB Chernikova, MS Yunusov - Russian Chemical Bulletin, 2022 - Springer
… products were compound 2 and 5-iodo-6-methyluracil (4) (Scheme 2, Table 1, entry 2). … In the case of KCl (chloride anion), carbocation 6a eliminated HCl to give 5-iodo-6-methyluracil (4…
Number of citations: 0 link.springer.com
VG Kasradze, IB Ignatyeva, RA Khusnutdinov… - Chemistry of …, 2012 - Springer
… a method for the preparation of 5-iodo-6-methyluracil (2) using … The yield of 5-iodo-6-methyluracil was 20%. A similar result … This reaction gave 5-iodo-6-methyluracil (2) in quantitative …
Number of citations: 24 link.springer.com
IG Konkina, ZA Starikova, DV Lyubetskij… - Zhurnal Fizicheskoj …, 2005 - inis.iaea.org
… [en] 5-Iodo-6-methyluracil crystals isolated from an aqueous … The elementary unit in the structure of 5-iodo-6-methyluracil was found to … 5-Iodo-6-methyluracil molecules have two H-bond …
Number of citations: 2 inis.iaea.org
SH Chang, BS Hahn, IK Kim, SH Oh - Journal of the Korean …, 1966 - koreascience.kr
A new conventional method for the preparation of 5-iodo, chloro-, and bromo-6-methyluracil by Sandmeyer reaction was described. According to this procedure, 5-halo-6-methyluracils …
Number of citations: 0 koreascience.kr
ВГ Касрадзе, ИБ Игнатьева, РА Хуснутдинов… - Chemistry of …, 2013 - hgs.osi.lv
… Iodination of 6-methyl-uracil leads to 5-iodo-6-methyluracil as the single reaction product, while bromination or chlorination lead to 5-halo-6-methyluracil, 5, 5-dihalo-6-hydroxy-6-methyl-…
Number of citations: 3 hgs.osi.lv
VS Yadava - Asian Journal of Chemistry, 2006 - hero.epa.gov
Two novel unusual pyrimidine nucleosides, viz., 1-(2, 3, 4, 6-tetra-0-acetyl-beta-D-glucopyranosyl)-5-iodo-6-methyluracil (1) and 1-(2, 3, 4, 6-tetra-0-acetyl-beta-D-galactopyranosyl)-5-…
Number of citations: 0 hero.epa.gov
DP Cheng, ZC Chen, QG Zheng - Journal of Chemical …, 2002 - journals.sagepub.com
… a mixture of PhI (OAc)2, iodine and the 6methyluracil derivative in an appropriate solvent at room temperature gave, after work-up and isolation, the desired 5-iodo-6-methyluracil …
Number of citations: 4 journals.sagepub.com
Z Zhang, Z Cheng, X Ma, X Wang… - Synthetic Communications …, 2009 - Taylor & Francis
… NaH (27 mg, 0.64 mmol, 60% in oil) was added to a solution of 1-ethoxymethyl-5-iodo-6-methyluracil 4 (100 mg, 0.32 mmol) in DMF (10 mL), portionwise under N 2 . The mixture was …
Number of citations: 1 www.tandfonline.com
ZD Tadic, MB Pesic, SK Ries - Journal of Agricultural and Food …, 1973 - ACS Publications
… obtained by the same method as 5-iodo-6-methyluracil (Karlinskaya and Hromov-Borisov, 1960). Solutions of Hg(C104)2 and LiCl were prepared according to Young et al. (1952). …
Number of citations: 3 pubs.acs.org
VI Gunar, IA Mikhailopulo, SI Zav'yalov - … of the Academy of Sciences of …, 1968 - Springer
… 5-Iodo-6-methyluracil (VIII) also shows an analagous tendency for dehalogenation, losing a halogen atom under the effect of boiling ethylene glycol. … of 5-Iodo-6-methyluracil …
Number of citations: 3 link.springer.com

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